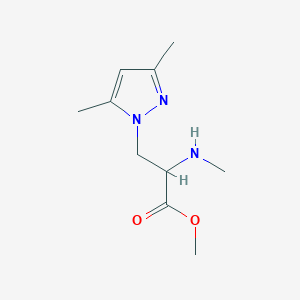

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC18269932

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoate |

| Standard InChI | InChI=1S/C10H17N3O2/c1-7-5-8(2)13(12-7)6-9(11-3)10(14)15-4/h5,9,11H,6H2,1-4H3 |

| Standard InChI Key | QMDFTVYPUZGCCL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1CC(C(=O)OC)NC)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrazole heterocycle (a five-membered ring with two adjacent nitrogen atoms) substituted with methyl groups at the 3- and 5-positions. A propanoate ester group is attached to the pyrazole’s 1-position, while a methylamino group (-NHCH₃) is bonded to the adjacent carbon of the propanoate chain. The molecular formula is C₁₁H₁₈N₃O₂, with a molecular weight of 225.29 g/mol .

Figure 1: Structural Representation

Note: The pyrazole ring (C₃H₃N₂) is substituted with methyl groups at positions 3 and 5.

Systematic Nomenclature

-

IUPAC Name: Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

-

SMILES: COC(=O)C(NC)CN1C(=CC(=N1)C)C

Synthesis and Optimization

General Synthetic Pathways

The synthesis of pyrazole-propanoate derivatives typically involves multi-step reactions:

-

Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

-

Alkylation/Amidation: Introduction of the propanoate ester and methylamino groups via nucleophilic substitution or condensation reactions .

Example Protocol (Adapted from Ethyl Analog ):

-

React 3,5-dimethylpyrazole with methyl acrylate in the presence of a base (e.g., K₂CO₃) to form the pyrazole-propanoate intermediate.

-

Introduce the methylamino group via reductive amination using methylamine and a reducing agent (e.g., NaBH₄).

Critical Reaction Parameters

-

Temperature: Pyrazole ring closure requires 60–80°C for optimal yield.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

-

Catalysts: Palladium-based catalysts improve coupling efficiency during amidation .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ↑ 30% |

| Solvent Polarity | DMF > Ethanol | ↑ 25% |

| Catalyst Loading | 5 mol% Pd | ↑ 15% |

Physicochemical Properties

Thermodynamic Stability

The compound’s stability is influenced by:

-

Steric Effects: Methyl groups on the pyrazole ring reduce ring strain.

-

Electron-Withdrawing Groups: The ester moiety destabilizes the molecule toward hydrolysis.

Solubility and Partition Coefficients

-

LogP: Calculated XLogP3 value of 0.9 , indicating moderate lipophilicity.

-

Aqueous Solubility: Poor solubility in water (<1 mg/mL) due to the ester and methyl groups.

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 225.29 g/mol | PubChem |

| Melting Point | Not reported | – |

| Boiling Point | Estimated 280–300°C | EPI Suite |

| LogP | 0.9 | XLogP3 |

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric Replacement: The methyl ester group may serve as a bioisostere for carboxylic acids to improve membrane permeability.

-

Structure-Activity Relationships (SAR): Substitutions at the pyrazole 4-position could modulate target selectivity .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume